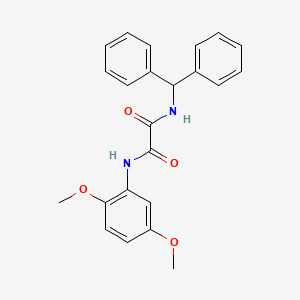
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide, also known as DMDPE, is a synthetic compound which has been used in scientific research for many years. It has a wide range of applications, from drug development to biochemical and physiological studies. DMDPE is a versatile compound with a wide range of properties and potential applications.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been used in a wide range of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. It has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide is a highly lipophilic compound, meaning it is able to penetrate cell membranes and interact with intracellular targets. It has been shown to interact with various enzymes, receptors, and other proteins, leading to changes in their activity or structure. It has also been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to alter the activity of enzymes, receptors, and other proteins, leading to changes in their structure and function. It has also been shown to affect gene expression, leading to changes in the expression of certain genes. Additionally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been shown to have an effect on the immune system, leading to changes in the production of cytokines and other immune mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has several advantages for use in laboratory experiments. It is highly lipophilic, making it easy to penetrate cell membranes and interact with intracellular targets. It is also relatively stable, making it suitable for long-term storage and use. Additionally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide is relatively inexpensive and can be easily synthesized.
However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide in laboratory experiments. It is a relatively large molecule, making it difficult to penetrate cell membranes. Additionally, it has been shown to interact with a wide range of proteins and enzymes, making it difficult to predict its effects on a given system.
Direcciones Futuras
There are a number of potential future directions for the use of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide in scientific research. It could be used to investigate the mechanism of action of new drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the structure and function of proteins, enzymes, and other biological molecules. It could also be used to investigate the effects of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide on gene expression, leading to a better understanding of the molecular basis of disease. Finally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide could be used to investigate the effects of various compounds on the immune system, leading to a better understanding of the role of the immune system in disease.
Métodos De Síntesis
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide can be synthesized by a variety of methods, including the reaction of 2,5-dimethoxyphenylacetic acid with diphenylmethylenediamine in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The product is isolated by extraction with a suitable organic solvent, followed by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N'-benzhydryl-N-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-18-13-14-20(29-2)19(15-18)24-22(26)23(27)25-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIFBZAGMXCXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzhydryl-N2-(2,5-dimethoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
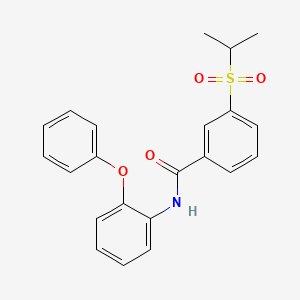
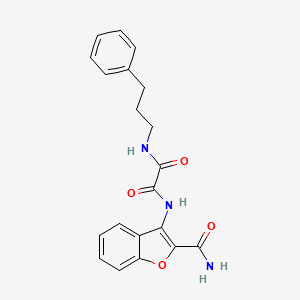
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)
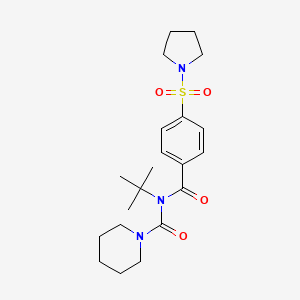

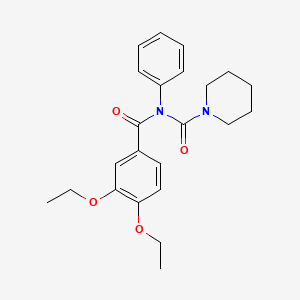
![N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B6485129.png)

![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6485156.png)